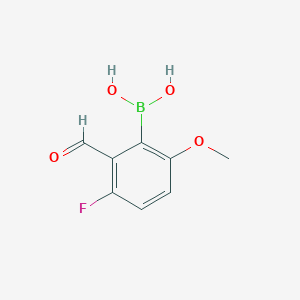

3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Description

3-Fluoro-2-formyl-6-methoxyphenylboronic acid (CAS: 1451392-14-5) is a boronic acid derivative featuring a trifunctional aromatic core. Its molecular formula is C₈H₆BFO₃, with substituents at the 2-, 3-, and 6-positions of the benzene ring: a formyl (-CHO) group at position 2, a fluorine atom at position 3, and a methoxy (-OCH₃) group at position 4. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety’s reactivity, while the electron-withdrawing fluorine and formyl groups modulate its electronic properties and regioselectivity in organic synthesis . Its purity is typically ≥95%, as noted in commercial catalogs .

Properties

IUPAC Name |

(3-fluoro-2-formyl-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUUKTREEYXKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1C=O)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation (Suzuki-Miyaura Coupling)

- Process: The aromatic halide bearing fluoro and methoxy substituents undergoes palladium-catalyzed borylation with bis(pinacolato)diboron or related boron sources.

- Conditions: Typically performed in polar aprotic solvents (e.g., dioxane or DMF) with bases such as potassium carbonate or cesium carbonate.

- Outcome: Formation of the corresponding arylboronate ester intermediate with high regioselectivity and yield.

Formylation of the Aromatic Ring

- Vilsmeier-Haack Reaction: Electrophilic aromatic substitution using a mixture of POCl₃ and DMF introduces the formyl group ortho to the boronic acid or boronate ester.

- Alternative Oxidation: Oxidation of methyl-substituted intermediates using SeO₂ or KMnO₄ under controlled temperature (80–100°C) to convert methyl groups into formyl groups.

- Notes: Temperature control is critical to prevent over-oxidation or decomposition of sensitive boronic acid groups.

Purification and Isolation

- The crude product is purified by recrystallization or chromatographic techniques.

- Use of alkaline aqueous solutions (e.g., sodium hydroxide or potassium hydroxide) can help dissolve and purify formylphenylboronic acids, as described in patent literature for related compounds.

Reaction Conditions and Optimization

Research Findings and Analysis

- Catalyst Selection: Pd(PPh₃)₄ is preferred for higher yields (78–85%) in borylation of fluorinated aromatic rings compared to PdCl₂(dppf), which shows lower yields (65–72%) in similar systems.

- Substituent Effects: The electron-withdrawing fluorine stabilizes the boronic acid group against protodeboronation, while the electron-donating methoxy group influences regioselectivity and reactivity during formylation.

- Purity Enhancement: Dissolution of crude formylphenylboronic acids in alkaline aqueous media followed by cooling improves purity, as impurities are less soluble under these conditions.

- Scale-Up Considerations: Industrial synthesis employs continuous flow reactors and automated platforms to optimize reaction times, temperature control, and reproducibility.

Comparative Table of Preparation Routes

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Borylation + Vilsmeier-Haack Formylation | High regioselectivity, established protocols | High yield, scalable, well-understood | Requires moisture-free conditions, sensitive reagents |

| Oxidation of Methyl Precursors (SeO₂, KMnO₄) | Direct oxidation to formyl group | Simpler reagents | Risk of over-oxidation, lower selectivity |

| Alkaline Purification Post-Synthesis | Improves purity via selective solubility | Enhances product quality | Additional processing step |

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-formyl-6-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding phenols or quinones.

Reduction: Formation of alcohols or amines.

Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products: The major products formed from these reactions include substituted phenylboronic acids, phenols, and various functionalized aromatic compounds .

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between arylboronic acids and aryl halides, making it a powerful tool for synthesizing biaryl compounds. The compound's structural features allow for high yields and functional group tolerance under mild conditions .

Organic Synthesis Intermediates

The compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical transformations makes it valuable for developing new synthetic pathways and methodologies .

Biological Applications

Antifungal Activity

Research indicates that this compound exhibits antifungal properties against various strains, including Aspergillus, Fusarium, Penicillium, and Candida. The presence of fluorine and formyl groups is believed to enhance its biological activity, suggesting potential applications in developing new antifungal agents that outperform existing treatments .

Biologically Active Molecules

This compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets allows for the exploration of new therapeutic agents .

Material Science

Advanced Materials Production

In industrial applications, this compound is utilized in producing advanced materials and fine chemicals. Its unique chemical properties facilitate the development of materials with specific functionalities .

Sensor Development

Fluorescence Quenching Studies

The compound has been explored for its potential in developing fluorescence-based sensors for biological applications. Studies involving fluorescence quenching have shown that it can be utilized to create sensitive detection methods for biomolecules .

Antifungal Activity Assessment

A study evaluated the antifungal efficacy of this compound against clinical isolates of Candida species. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antifungal agent.

Cell Growth Inhibition

Research has shown that this compound can inhibit cell growth in certain cancer cell lines, indicating its potential role as an anticancer agent.

Fluorescence-Based Sensors

Fluorescence quenching studies demonstrated that this compound could be utilized to develop sensors for detecting specific biomolecules, enhancing its utility in biomedical research.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic and synthetic processes . The molecular targets and pathways involved include interactions with enzymes and receptors, where the compound can act as an inhibitor or modulator .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The placement of fluorine and methoxy groups significantly impacts electronic and steric profiles.

- Functional Group Variations : Compounds lacking the methoxy group (e.g., 1256355-30-2) exhibit lower solubility in polar solvents due to reduced electron-donating effects .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity is compared to analogs in Suzuki-Miyaura couplings:

*Yields reported for coupling with bromobenzene under standard Pd(PPh₃)₄ catalysis.

Analysis :

- The target compound’s moderate air stability (vs. low stability in 870777-32-5) is attributed to the electron-withdrawing formyl group, which reduces boronic acid oxidation .

- Higher yields in difluoro analogs (e.g., 870777-32-5) suggest that additional fluorine substituents enhance electrophilicity of the boronic acid .

Thermal and Crystallographic Properties

Thermogravimetric analysis (TGA) and crystallographic data highlight differences:

Insights :

- The target compound’s lower decomposition temperature compared to 5-formyl-2-methoxyphenylboronic acid (127972-02-5) may arise from weaker intermolecular interactions due to fluorine’s electronegativity .

Biological Activity

3-Fluoro-2-formyl-6-methoxyphenylboronic acid (3-F-2-FBA) is a boronic acid derivative notable for its unique structural features, including a fluorine atom, a formyl group, and a methoxy group on a phenyl ring. This compound's molecular formula is CHBFO, with a molecular weight of approximately 197.96 g/mol. Its distinct chemical properties contribute to its biological activity, making it significant in medicinal chemistry and organic synthesis.

The biological activity of 3-F-2-FBA can be attributed to its ability to interact with various biological targets, influencing cellular processes. The compound participates in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid moiety allows it to act as a nucleophile, facilitating coupling with aryl halides or other electrophiles under mild conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of 3-F-2-FBA:

-

Antifungal Activity Assessment :

- A study evaluated the antifungal efficacy of 3-F-2-FBA against clinical isolates of Candida species. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antifungal agent.

- Cell Growth Inhibition :

-

Fluorescence Quenching Studies :

- Research involving fluorescence quenching has shown that 3-F-2-FBA can be utilized in developing fluorescence-based sensors for biological applications, enhancing its utility in biomedical research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-6-methoxyphenylboronic acid | CHBFO | Lacks formyl group; primarily used in cross-coupling |

| 3-Fluoro-4-formylphenylboronic acid | CHBFO | Different position of formyl group; similar reactivity |

| 4-Methoxyphenylboronic acid | CHBNO | Lacks fluorine; used in various synthetic applications |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the key considerations for synthesizing 3-fluoro-2-formyl-6-methoxyphenylboronic acid via Suzuki-Miyaura coupling?

- Methodological Answer : Synthesis typically employs palladium-catalyzed cross-coupling between a boronic acid precursor and a halogenated aromatic partner. For example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with tri-tert-butylphosphine (tBu₃P) as a ligand in a toluene/water biphasic system at 60°C for 18 hours. Potassium fluoride is often added to stabilize the boronic acid . Optimization should focus on ligand selection (e.g., bulky phosphines for sterically hindered substrates) and solvent polarity to minimize protodeboronation. Post-reaction purification via extraction (e.g., tert-butyl methyl ether) and MgSO₄ drying is critical to isolate the product.

Q. How can researchers address discrepancies in solubility predictions for this compound?

- Methodological Answer : Experimental solubility data may conflict with computational predictions (e.g., ESOL: -1.7 logS vs. SILICOS-IT: -1.69 logS). To resolve this, perform empirical measurements using UV-Vis spectroscopy or gravimetric analysis in solvents like water, DMSO, or THF. Cross-validate with multiple predictive models (e.g., Ali, XLOGP3) and adjust for substituent effects: the formyl group reduces solubility compared to methoxy or fluoro groups alone .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : Detects boronic acid peaks near δ 30 ppm; anhydride formation (if present) shifts signals upfield.

- ¹H/¹³C NMR : The formyl proton appears as a singlet at δ ~10 ppm; methoxy and fluorine substituents cause splitting patterns in aromatic regions.

- IR Spectroscopy : Confirm boronic acid B-O stretching (∼1350 cm⁻¹) and formyl C=O stretch (∼1700 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns of boron (¹⁰B/¹¹B) .

Advanced Research Questions

Q. How do electronic effects of the formyl and methoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing formyl group deactivates the boronic acid, slowing transmetallation but increasing stability. The methoxy group’s electron-donating nature counteracts this, enhancing ortho-directing effects. Computational studies (DFT/B3LYP) can map frontier orbitals: the HOMO localizes on the boronic acid moiety, while the LUMO resides on the formyl group, affecting charge transfer during catalysis . Experimentally, compare coupling yields with analogs lacking the formyl group (e.g., 3-fluoro-6-methoxyphenylboronic acid) to isolate electronic contributions.

Q. What strategies mitigate protodeboronation during storage or reaction?

- Methodological Answer : Protodeboronation is exacerbated by protic solvents or acidic conditions. Strategies include:

- Lyophilization : Store as a dry solid under inert gas.

- Stabilizers : Add pinacol or neopentyl glycol to form boronate esters, reducing hydrolysis .

- Low-Temperature Reactions : Conduct couplings below 60°C to minimize decomposition.

Monitor degradation via ¹H NMR by tracking the disappearance of the boronic acid peak.

Q. How can computational modeling resolve contradictions in reported reaction outcomes for fluorinated boronic acids?

- Methodological Answer : Conflicting reactivity data (e.g., coupling efficiency vs. steric hindrance) can be modeled using molecular dynamics (MD) or DFT. For example, simulate transition states of Suzuki-Miyaura reactions to assess how fluorine’s electronegativity and the formyl group’s steric bulk affect Pd-ligand interactions. Compare with experimental kinetic data (e.g., turnover frequencies) to validate predictions .

Data Interpretation & Optimization

Q. Why might solubility vary between batch syntheses, and how can this be standardized?

- Methodological Answer : Variability arises from residual solvents, anhydride formation, or trace impurities. Implement:

Q. What are the implications of the compound’s LogP (0.19) for membrane permeability in biological assays?

- Methodological Answer : A LogP of 0.19 suggests moderate hydrophilicity, limiting passive diffusion through lipid membranes. To enhance cellular uptake, consider prodrug strategies (e.g., esterification of the boronic acid) or nanoformulation. Compare with analogs (e.g., 3-fluoro-4-methylphenylboronic acid, LogP = 0.43) to assess structure-permeability relationships .

Comparative Studies

Q. How does the bioactivity of this compound compare to non-fluorinated or non-formylated analogs?

- Methodological Answer : Fluorine enhances metabolic stability and target binding via polar interactions; the formyl group may act as a hydrogen bond acceptor. Test against serine proteases (common boronic acid targets) using fluorogenic assays. For example, compare IC₅₀ values with 2-formyl-6-methoxyphenylboronic acid (lacking fluorine) to quantify fluorine’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.